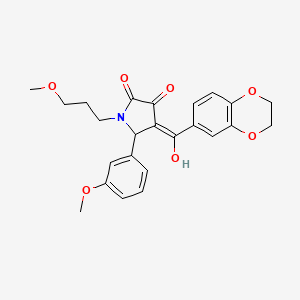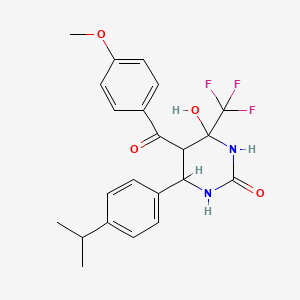![molecular formula C20H18N2O2S B11139047 N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide](/img/structure/B11139047.png)
N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is a complex organic compound that features a benzamide core with additional functional groups, including a thiophene ring and a 4-methylphenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methylphenylamine with an appropriate acylating agent to form an intermediate amide.
Cyclization: The intermediate undergoes cyclization with thiophene-2-carboxylic acid under specific conditions to form the desired thiophene ring.
Final Coupling: The final step involves coupling the cyclized product with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Similar structure with a methoxy group instead of a methyl group.
N-{1-[(4-chlorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Contains a chlorine atom instead of a methyl group.
N-{1-[(4-fluorophenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide: Features a fluorine atom in place of the methyl group.
Uniqueness
N-{1-[(4-methylphenyl)amino]-2-oxo-2-(thiophen-2-yl)ethyl}benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the thiophene ring and the 4-methylphenylamino group can influence its interaction with molecular targets, potentially leading to unique therapeutic effects.
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(4-methylanilino)-2-oxo-2-thiophen-2-ylethyl]benzamide |
InChI |
InChI=1S/C20H18N2O2S/c1-14-9-11-16(12-10-14)21-19(18(23)17-8-5-13-25-17)22-20(24)15-6-3-2-4-7-15/h2-13,19,21H,1H3,(H,22,24) |
InChI Key |
IKDDKDWALWQJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diphenylmethyl)piperazin-1-yl]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11138967.png)
![7-Chloro-1-(4-nitrophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11138982.png)
![(2Z)-2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11138983.png)

![Diethyl 4-(4-{[(2-chlorophenyl)carbonyl]oxy}phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11139003.png)

![7-Fluoro-2-(furan-2-ylmethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139027.png)
![4-[(4-acetamidobenzenesulfonamido)methyl]-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B11139028.png)
![(2Z)-2-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-6-(4-methylbenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139032.png)
![N-(1,3-benzodioxol-5-ylmethyl)-7-butyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139035.png)
![N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-S-methyl-D-cysteine](/img/structure/B11139041.png)
![2-(cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B11139042.png)
![(2E)-1-(3-bromo-4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one](/img/structure/B11139045.png)
![N-(2-methoxybenzyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B11139050.png)
